methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate
CAS No.: 1206991-56-1
Cat. No.: VC4266185
Molecular Formula: C24H27N3O3
Molecular Weight: 405.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206991-56-1 |
|---|---|
| Molecular Formula | C24H27N3O3 |
| Molecular Weight | 405.498 |
| IUPAC Name | methyl 4-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methylcarbamoyl]benzoate |
| Standard InChI | InChI=1S/C24H27N3O3/c1-27-21-6-4-3-5-20(21)26-22(27)17-9-7-16(8-10-17)15-25-23(28)18-11-13-19(14-12-18)24(29)30-2/h3-6,11-14,16-17H,7-10,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | HGKXROZYTJDKBD-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC=C(C=C4)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1-methyl-1H-benzo[d]imidazole group attached to a cyclohexane ring at the 4-position. A methylene bridge links the cyclohexyl group to a carbamoyl moiety, which is esterified with a methyl benzoate group. This configuration enhances lipophilicity, potentially improving membrane permeability and target binding .
Key Structural Components:
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Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for intercalating DNA and inhibiting enzymes like topoisomerases .
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Cyclohexyl Group: Introduces conformational rigidity and steric bulk, which may modulate selectivity for biological targets .
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Carbamoyl Benzoate Ester: Provides hydrogen-bonding capabilities and metabolic stability compared to free carboxylic acids .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇N₃O₃ |
| Molecular Weight | 405.498 g/mol |
| CAS Number | 1206991-56-1 |
| Solubility (Predicted) | Low in water; soluble in DMSO |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting from 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde. A reductive amination with 4-aminomethylcyclohexanol yields the cyclohexyl intermediate, which is subsequently coupled to methyl 4-(chlorocarbonyl)benzoate under Schotten-Baumann conditions .
Critical Reaction Parameters:
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Reductive Amination: Performed using sodium cyanoborohydride in methanol at 60°C, achieving ~70% yield .
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Esterification: Requires anhydrous conditions and catalytic DMAP to prevent hydrolysis.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 60°C, 12h | 68–72 |
| Carbamoyl Formation | ClCOBenzoate, Et₃N, DCM, 0°C | 85 |
Biological Activities and Mechanisms
Anticancer Activity
Benzimidazoles interact with tubulin and topoisomerases, inducing apoptosis in cancer cells. The methyl carbamoyl group in this compound may stabilize interactions with ATP-binding pockets in kinases .
Inferred Mechanisms:
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Tubulin Polymerization Inhibition: Observed in analogs with similar substituents (IC₅₀: 0.8–2.4 μM) .
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Topoisomerase II Poisoning: Linked to planar benzimidazole systems intercalating DNA .
Analytical Characterization
Spectroscopic Techniques
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¹H NMR: Peaks at δ 8.2–7.1 ppm (aromatic protons), δ 3.8 ppm (ester methyl), and δ 2.9 ppm (cyclohexyl methine) .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 406.1, consistent with the molecular formula .
Table 3: Key NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Benzimidazole H-4, H-7 | 8.21 (d, J = 8.4 Hz) |
| Cyclohexyl CH₂ | 2.85–2.95 (m) |
| Ester OCH₃ | 3.78 (s) |
Comparative Analysis with Analogous Compounds
Structural Modifications and Activity Trends
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Methyl 4-(1H-imidazol-1-yl)benzoate: Lacks the cyclohexyl group, showing reduced antifungal activity (MIC: >50 μg/mL vs. Candida albicans) .
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(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: The primary amine derivative exhibits moderate antibacterial activity but poor metabolic stability .
Key Insight: The cyclohexyl-carbamoyl-benzoate scaffold in the target compound balances lipophilicity and polarity, optimizing bioavailability .
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